4-Amino-3-ethoxyphenol

Descripción general

Descripción

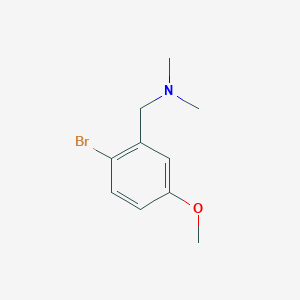

4-Amino-3-ethoxyphenol is a chemical compound that is part of the aminophenol family, which are compounds characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules for pharmaceutical applications.

Synthesis Analysis

The synthesis of 4-aminophenol derivatives has been explored in various studies. For instance, a series of 4-aminophenol derivatives were synthesized and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses . Another study reported the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, through alkylation and selective reduction . Additionally, a new method for synthesizing 2-ethoxy-4-amino-phenol was developed using o-dihydroxybenzene and ethanol, followed by nitration, catalytic hydrogenation, and recrystallization to achieve a total yield of 60.5% .

Molecular Structure Analysis

The molecular structure of synthesized compounds can be determined using various spectroscopic methods and crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, indicating that it crystallized in the triclinic crystal system . Hirshfeld surface analysis has been used to study the interatomic contacts in the crystal structure of synthesized compounds, revealing the predominance of dispersion forces .

Chemical Reactions Analysis

The synthesized 4-aminophenol derivatives have been evaluated for their potential in various chemical reactions. For instance, these compounds have shown broad-spectrum antimicrobial activities against various bacterial strains and fungi . They have also been tested for their antidiabetic activities, showing significant inhibition of amylase and glucosidase . Moreover, the anticorrosion properties of these compounds have been investigated, demonstrating significant protection for iron and copper .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminophenol derivatives can be assessed through experimental and computational methods. Density functional theory (DFT) calculations, along with experimental spectroscopic data, provide insights into the reactivity and stability of these compounds . The UV/Vis spectra of these compounds have been studied, with bands corresponding to electronic transitions identified using TD-DFT calculations .

Aplicaciones Científicas De Investigación

Chemical Reactions and Metabolism

4-Amino-3-ethoxyphenol is involved in complex chemical reactions and metabolisms. For example, it participates in the reaction with N-acetylcysteine, resulting in multiple products with varying ratios dependent on pH and reaction conditions, as studied by Lindqvist, Kenne, and Lindeke (1991) (Lindqvist, Kenne, & Lindeke, 1991).

Spectroscopic and Structural Analysis

The compound's properties have been characterized using various techniques like spectroscopy, X-ray diffraction, and DFT methods. Demircioğlu, Kaştaş, Ç. A. Kaştaş, and Frank (2019) synthesized and analyzed a related compound, providing insights into its molecular structure and potential interactions with DNA bases (Demircioğlu, Kaştaş, Ç. A. Kaştaş, & Frank, 2019).

Environmental Impact and Degradation

The environmental impact and degradation pathways of similar compounds have been studied. Kitagawa, Kimura, and Kamagata (2004) researched the degradation gene cluster in bacteria for a related phenol compound, highlighting its role in environmental biodegradation (Kitagawa, Kimura, & Kamagata, 2004).

Fluorescence and Chromatography Applications

Its derivatives have been used as fluorescence reagents, like in the work of Nohta, Sakai, Kai, Ohkura, and Saito (1994) for aromatic aldehydes in chromatography (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Synthetic and Biochemical Processes

The compound is also significant in various synthetic and biochemical processes. For instance, Mishra and Misra (1986) used a derivative in the synthesis of oligodeoxyribonucleotide, highlighting its role in nucleic acid research (Mishra & Misra, 1986).

Safety And Hazards

The safety and hazards of 4-Amino-3-ethoxyphenol are not directly available. However, the safety information for a related compound, 4-amino-3-ethoxyphenol hydrochloride, is provided3.

Direcciones Futuras

Specific future directions for 4-Amino-3-ethoxyphenol are not readily available in the literature. However, the development of therapeutic small-molecule compounds and the understanding of their ‘Mechanism of Action’ is a principal challenge in the drug discovery process6.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and experimental studies would be required.

Propiedades

IUPAC Name |

4-amino-3-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGTKLIGJRDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-ethoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)

![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)

![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)